![molecular formula C13H18INO B1601766 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide CAS No. 50839-66-2](/img/structure/B1601766.png)
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
Overview
Description
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt derived from indole. This compound is known for its unique structural features, which include a hydroxyethyl group and three methyl groups attached to the indole ring. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide typically involves the quaternization of 2,3,3-trimethylindole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydroiodic acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyethyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-2,3,3-trimethyl-3H-indolium iodide.
Reduction: Formation of 2,3,3-trimethylindole.
Substitution: Formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium derivatives with different anions.
Scientific Research Applications
Applications in Organic Synthesis
1. Photochemical Reactions:
HETMI has been utilized as a photoinitiator in polymerization reactions. Its ability to absorb UV light and subsequently initiate polymerization makes it valuable in the production of photopolymers. The compound's stability under UV light allows for controlled polymerization processes, which are essential in developing advanced materials for coatings and adhesives.
2. Synthesis of Spiropyrans:
The compound serves as a precursor for synthesizing spiropyran derivatives. In one study, HETMI was reacted with 2-hydroxy-5-nitrobenzaldehyde to yield spiropyran compounds that exhibit photochromic properties. These derivatives have potential applications in smart materials and sensors due to their reversible color changes when exposed to light .
Biomedical Applications
1. Drug Delivery Systems:
HETMI's unique structure allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. Studies have shown that formulations containing HETMI can improve the pharmacokinetic profiles of poorly soluble drugs, making them more effective in clinical settings .
2. Antimicrobial Activity:
Research indicates that HETMI exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell membranes, which can be particularly useful in combating resistant strains of bacteria .
Case Study 1: Photopolymerization
A study demonstrated the effectiveness of HETMI as a photoinitiator for acrylate-based polymers. The results showed that incorporating HETMI significantly reduced the curing time under UV light while maintaining high mechanical strength in the final product. The polymer films exhibited excellent adhesion properties, making them suitable for industrial applications.
Case Study 2: Drug Formulation
In a formulation study, HETMI was used to enhance the solubility of an anti-cancer drug. The drug-loaded nanoparticles showed improved cellular uptake and therapeutic efficacy compared to conventional formulations. This study highlighted the potential of HETMI in developing more effective cancer therapies.
Data Tables
Application Area | Specific Use Case | Result/Outcome |
---|---|---|
Organic Synthesis | Photoinitiator in polymerization | Reduced curing time; high mechanical strength |
Drug Delivery | Enhanced solubility of anti-cancer drugs | Improved cellular uptake; increased therapeutic efficacy |
Antimicrobial Activity | Development of new antibacterial agents | Effective against resistant bacterial strains |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is unique due to its specific structural features, such as the presence of both a hydroxyethyl group and three methyl groups on the indole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Synthesis
The compound features a quaternary indolium structure, which is characterized by a nitrogen atom in a five-membered ring. The synthesis typically involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol or 2-iodoethanol in an organic solvent like acetonitrile under reflux conditions. The reaction can be summarized as follows:
This process utilizes nucleophilic substitution where the nitrogen atom attacks the carbon atom of the bromoethanol or iodoethanol.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit choline kinase activity within cells. This inhibition prevents the phosphorylation of choline, leading to disrupted cellular metabolism and inducing apoptosis in cancer cell lines.
- Membrane Interaction : Its structure allows it to influence cellular membranes. The hydroxyethyl group can form hydrogen bonds with membrane components, while the indole ring can engage in π-π interactions. These interactions may alter membrane permeability and transport processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has demonstrated significant inhibitory effects. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has shown promising results in anticancer studies:
- Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines by interfering with critical metabolic processes. For instance, studies have indicated that it can induce cell death in breast cancer and leukemia cell lines through its action on choline metabolism.
- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to a dose-dependent decrease in cell viability in cancer cells. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Inhibition of choline kinase |
HL-60 (Leukemia) | 10 | Induction of apoptosis |
Research Findings
Recent studies have focused on elucidating the specific pathways affected by this compound:
- Cellular Pathways : Research shows that the compound can modulate signaling pathways related to cell survival and apoptosis. It may activate caspase cascades leading to programmed cell death in malignant cells.
- Comparative Analysis : Compared to structurally similar compounds, this indolium derivative demonstrates enhanced solubility and reactivity due to the hydroxyl group attachment. This structural advantage contributes to its improved bioactivity profile.
Properties
IUPAC Name |
2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO.HI/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFWRUFAUVRBMQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548671 | |
Record name | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50839-66-2 | |
Record name | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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